Filibuvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Filibuvir belonged to a class of drugs called non-nucleoside inhibitors (NNIs) that targeted a specific viral enzyme, NS5B, crucial for HCV replication []. By binding to the NS5B protein, Filibuvir aimed to prevent the virus from producing new copies of itself within infected cells [].

Preclinical Studies

Filibuvir demonstrated promising antiviral activity against HCV in cell culture studies []. Research showed that the compound accumulated within infected cells, potentially enhancing its effectiveness [].

Filibuvir is a non-nucleoside inhibitor specifically designed to target the hepatitis C virus (HCV). It acts primarily by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral replication. This compound has been extensively studied for its potential in treating chronic hepatitis C infections, demonstrating promising antiviral activity in various clinical trials. Filibuvir's chemical structure allows it to bind effectively to the thumb 2 domain of the NS5B polymerase, which is essential for its mechanism of action .

- Preclinical studies showed Filibuvir to be generally well-tolerated, with most adverse effects being mild or moderate [].

- However, development was discontinued due to the emergence of resistance mutations in the NS5B protein with prolonged use, particularly the M423 mutation [].

- Further research on overcoming resistance or using Filibuvir in combination therapies was needed but not pursued [].

Limitations

- Development of Filibuvir was halted due to resistance issues, and detailed information on some aspects like synthesis and physical properties is limited.

Filibuvir exhibits strong antiviral properties against HCV, primarily through its action as an inhibitor of the NS5B polymerase. In vitro studies have shown that it effectively reduces viral load in infected cells, making it a valuable candidate for combination therapies aimed at treating hepatitis C. Resistance mechanisms have been identified, with specific mutations in the viral genome leading to decreased susceptibility to Filibuvir .

The synthesis of Filibuvir involves several steps that can be categorized into various phases:

- Initial Reaction: The process begins with the formation of key intermediates through diastereoselective preparation.

- Amide Coupling: A significant step involving coupling agents and acidic conditions to form the amide bond.

- Purification: The final product is purified using methods such as crystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .

The detailed synthetic route has been documented across multiple publications, emphasizing both efficiency and scalability for commercial production .

Filibuvir is primarily applied in the treatment of hepatitis C, particularly in patients who have not responded well to other antiviral therapies. Its unique mechanism allows it to be used in combination with other antiviral drugs to enhance therapeutic efficacy and reduce resistance development. Clinical trials have demonstrated its effectiveness in reducing HCV RNA levels significantly .

Research into Filibuvir's interactions has focused on its binding affinity and resistance mechanisms. Studies indicate that mutations within the NS5B polymerase can significantly impact Filibuvir's effectiveness, highlighting the importance of monitoring viral genetic variations during treatment. Additionally, interaction studies with other antiviral agents have shown potential synergistic effects when used in combination therapies .

Filibuvir shares structural and functional similarities with several other compounds targeting HCV. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sofosbuvir | Nucleotide analog inhibitor | Prodrug form; targets NS5B directly |

| Dasabuvir | Non-nucleoside NS5B inhibitor | Used in combination therapies; resistance profile differs |

| Velpatasvir | NS5A inhibitor | Targets a different viral protein; used alongside sofosbuvir |

| Ledipasvir | NS5A inhibitor | Known for high barrier to resistance |

Filibuvir's distinct mechanism as a non-nucleoside inhibitor sets it apart from nucleotide analogs like Sofosbuvir, which directly incorporate into viral RNA during replication .

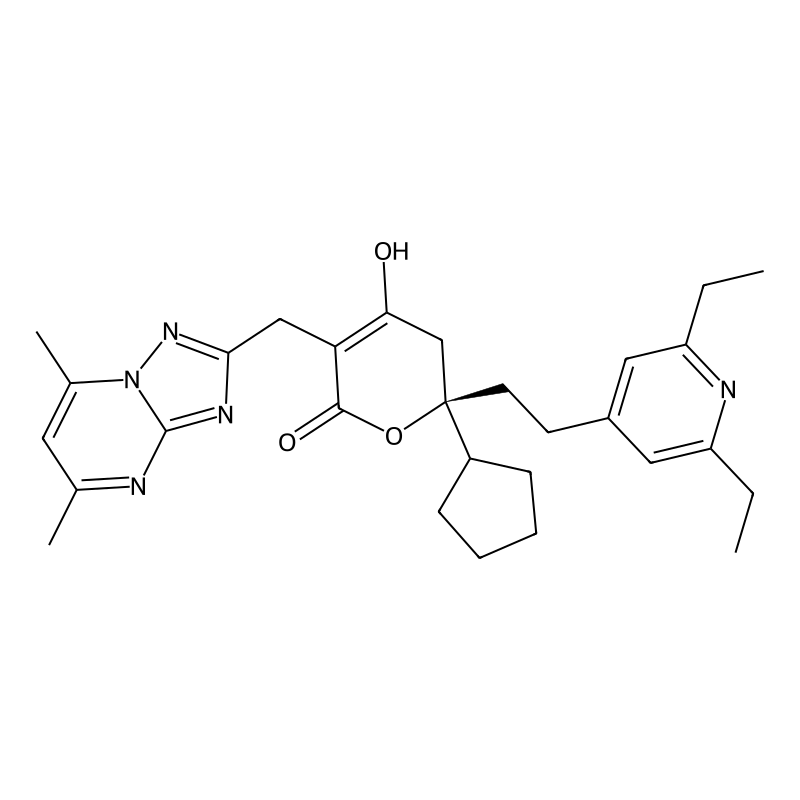

Filibuvir possesses the molecular formula C29H37N5O3, which corresponds to a molecular weight of 503.64 grams per mole [1] [3] [6]. The monoisotopic mass has been precisely determined to be 503.289640075 daltons [3] [4]. This complex organic molecule contains twenty-nine carbon atoms, thirty-seven hydrogen atoms, five nitrogen atoms, and three oxygen atoms, reflecting its substantial molecular framework [1] [3].

The structural architecture of filibuvir encompasses multiple distinct chemical moieties integrated into a single molecular entity [1] [2]. The compound features a central dihydropyranone ring system that serves as the core scaffold [1] [3]. Attached to this central ring is a cyclopentyl group and a substituted pyridine ring connected through an ethyl linker [1] [3] [17]. Additionally, the molecule incorporates a triazolopyrimidine heterocyclic system linked via a methylene bridge to the dihydropyranone core [1] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H37N5O3 | PubChem, DrugBank [1] [3] |

| Molecular Weight (g/mol) | 503.64 | PubChem, DrugBank [1] [3] |

| Monoisotopic Mass (Da) | 503.289640075 | DrugBank, ChemSpider [3] [4] |

| Heavy Atom Count | 37 | Calculated from formula [1] |

| Hydrogen Bond Donors | 1 | Structural analysis [1] |

| Hydrogen Bond Acceptors | 8 | Structural analysis [1] |

The three-dimensional conformation of filibuvir has been investigated through nuclear magnetic resonance spectroscopy studies, which revealed that the molecule adopts a predominantly closed conformation in solution [10] [13]. The spatial arrangement of the various substituents around the central scaffold contributes significantly to the compound's overall molecular recognition properties [10] [13].

Stereochemical Configuration and Absolute Stereochemistry

Filibuvir exhibits well-defined stereochemical characteristics with absolute stereochemical configuration [3] [26]. The molecule contains one defined stereocenter located at the carbon atom bearing the cyclopentyl substituent within the dihydropyranone ring system [3] [4] [26]. This stereocenter has been assigned the R-configuration according to the Cahn-Ingold-Prelog priority rules [3] [17] [26].

The absolute stereochemistry is denoted as (6R) in the systematic nomenclature, indicating that the sixth carbon atom in the dihydropyranone ring possesses the R-configuration [3] [17]. This stereochemical assignment has been confirmed through various analytical techniques and is consistently reported across multiple authoritative chemical databases [3] [4] [26].

| Stereochemical Feature | Description | Source |

|---|---|---|

| Stereochemistry Type | Absolute | NCATS Inxight Drugs [26] |

| Defined Stereocenters | 1 of 1 | NCATS Inxight Drugs [26] |

| Configuration | (R) | Multiple sources [3] [17] [26] |

| Optical Activity | Unspecified | NCATS Inxight Drugs [26] |

| E/Z Centers | 0 | NCATS Inxight Drugs [26] |

The stereochemical purity and configuration of filibuvir are critical for its molecular recognition properties [16]. The R-configuration at the stereogenic center influences the spatial orientation of the attached substituents, thereby affecting the overall three-dimensional shape of the molecule [16]. This stereochemical specificity is maintained throughout synthetic procedures and is essential for the compound's intended applications [16].

IUPAC Nomenclature and Chemical Identifiers

The systematic IUPAC nomenclature for filibuvir provides a comprehensive description of its molecular structure [1] [3] [17]. According to PubChem, the complete IUPAC name is (R)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl- [1] [2] [4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one [1]. The DrugBank database provides a slightly modified version: (6R)-6-cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-({5,7-dimethyl- [1] [2] [4]triazolo[1,5-a]pyrimidin-2-yl}methyl)-4-hydroxy-5,6-dihydro-2H-pyran-2-one [3].

The compound is registered under the Chemical Abstracts Service number 877130-28-4, which serves as its unique chemical identifier [1] [3] [6]. The United States Adopted Name Council has assigned the Unique Ingredient Identifier 198J479Y2L to filibuvir [3] [26]. During its development phase, the compound was designated with the development code PF-00868554, and alternative designations include PF-868554 [2] [3] [5].

| Identifier Type | Value | Source |

|---|---|---|

| Primary Name | Filibuvir | Multiple sources [1] [2] [3] |

| Development Codes | PF-00868554, PF-868554 | Multiple sources [2] [3] [5] |

| CAS Registry Number | 877130-28-4 | Multiple sources [1] [3] [6] |

| UNII | 198J479Y2L | DrugBank [3] |

| InChI Key | SLVAPEZTBDBAPI-GDLZYMKVSA-N | DrugBank, ChemSpider [3] [4] |

The Simplified Molecular Input Line Entry System representation of filibuvir is CCC1=CC(CC[C@@]2(CC(O)=C(CC3=NN4C(=N3)N=C(C)C=C4C)C(=O)O2)C5CCCC5)=CC(CC)=N1 [3] [26]. The International Chemical Identifier string provides a complete structural description: InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 [3] [26].

Spectroscopic Characterization

The spectroscopic characterization of filibuvir has been primarily investigated through nuclear magnetic resonance spectroscopy, which has provided detailed insights into its solution-state behavior and conformational dynamics [10] [13]. Nuclear magnetic resonance studies utilizing selective isotope labeling of delta-1 methyl groups of isoleucine residues in protein-ligand complexes have revealed important binding characteristics [10] [13].

Differential scanning fluorimetry experiments have been employed to assess the thermal stability of filibuvir-protein complexes [25]. These studies demonstrated that filibuvir induces relatively minor shifts in thermal melting points, with reported increases of approximately 1 degree Celsius for certain protein variants and up to 3.5 degrees Celsius for others [25]. The thermal melting point data provide valuable information about the strength and nature of molecular interactions [25].

| Spectroscopic Method | Application | Key Findings | Source |

|---|---|---|---|

| Nuclear Magnetic Resonance | Solution dynamics | Closed conformation predominant | PMC Study [10] [13] |

| Differential Scanning Fluorimetry | Thermal stability | Minor melting point shifts (1-3.5°C) | Biophysical study [25] |

| Isotope Labeling NMR | Protein interactions | Binding site characterization | PMC Study [10] [13] |

The nuclear magnetic resonance spectroscopic analysis has revealed that filibuvir binding induces spectral changes indicative of allosteric interactions [10] [13]. These changes affect both short-range and long-range perturbations in protein structures, providing insights into the compound's mechanism of molecular recognition [10] [13]. The spectroscopic data demonstrate that filibuvir binding results in conformational perturbations that extend beyond the immediate binding site [10] [13].

Mass spectrometric characterization of filibuvir follows established fragmentation patterns typical for organic compounds containing multiple functional groups [28]. The molecular ion peak corresponds to the intact molecular weight, and characteristic fragmentation patterns would be expected to involve cleavage at key structural junctions [28]. However, specific mass spectrometric fragmentation data for filibuvir has not been extensively documented in the available literature [28].

Structural Classification within Triazolopyrimidines

Filibuvir belongs to the structural class of triazolopyrimidine derivatives, specifically containing a [1] [2] [4]triazolo[1,5-a]pyrimidine heterocyclic system [1] [2] [18]. This bicyclic heterocycle represents a fused ring system consisting of a five-membered triazole ring containing three nitrogen atoms fused to a six-membered pyrimidine ring containing two nitrogen atoms [18] [30] [32].

The triazolopyrimidine scaffold in filibuvir is classified as an aza-indolizine analog, characterized by a delocalized ten-pi-electron system [32]. This system consists of an electron-rich five-membered ring contributing six pi-electrons fused to an electron-deficient six-membered ring contributing four pi-electrons [32]. The resulting electronic configuration contributes to the aromatic stability and unique chemical properties of the heterocyclic system [30] [32].

| Classification Feature | Description | Source |

|---|---|---|

| Ring System Type | [1] [2] [4]triazolo[1,5-a]pyrimidine | Literature review [18] [32] |

| Fused Ring Configuration | 5-membered triazole + 6-membered pyrimidine | Chemical databases [30] [32] |

| Electronic Character | 10π-electron aza-indolizine analog | PMC review [32] |

| Nitrogen Content | Five nitrogen atoms total (3+2) | Structural analysis [18] [30] |

| Aromaticity | Fully aromatic system | Chemical literature [30] [32] |

The triazolopyrimidine heterocycle exhibits remarkable versatility in medicinal chemistry applications [32] [34]. This ring system has been described as isoelectronic with purines, making it a potential purine ring surrogate [32] [34]. Additionally, depending on substituent patterns, the triazolopyrimidine scaffold can function as a bio-isostere of carboxylic acid functional groups and N-acetyl fragments [32] [34].